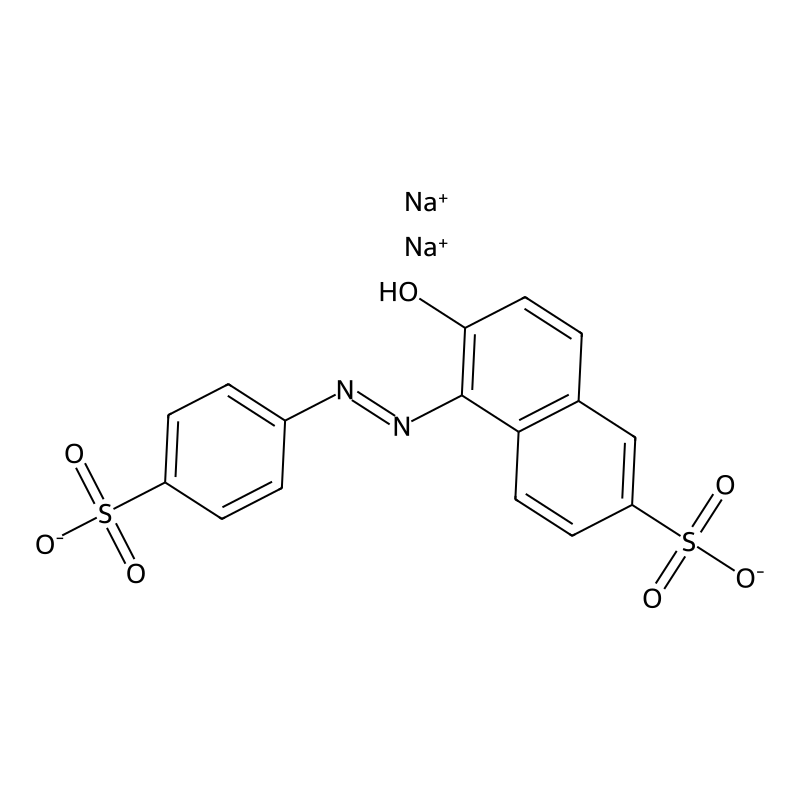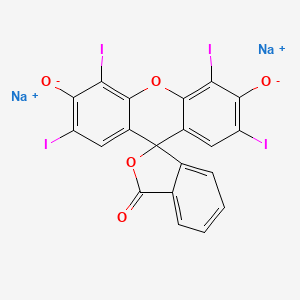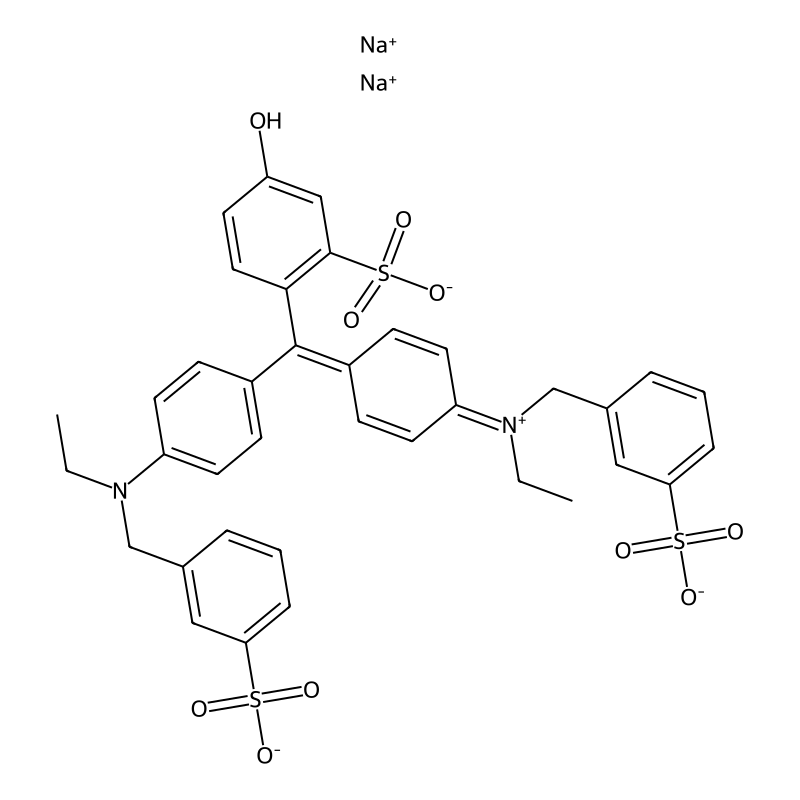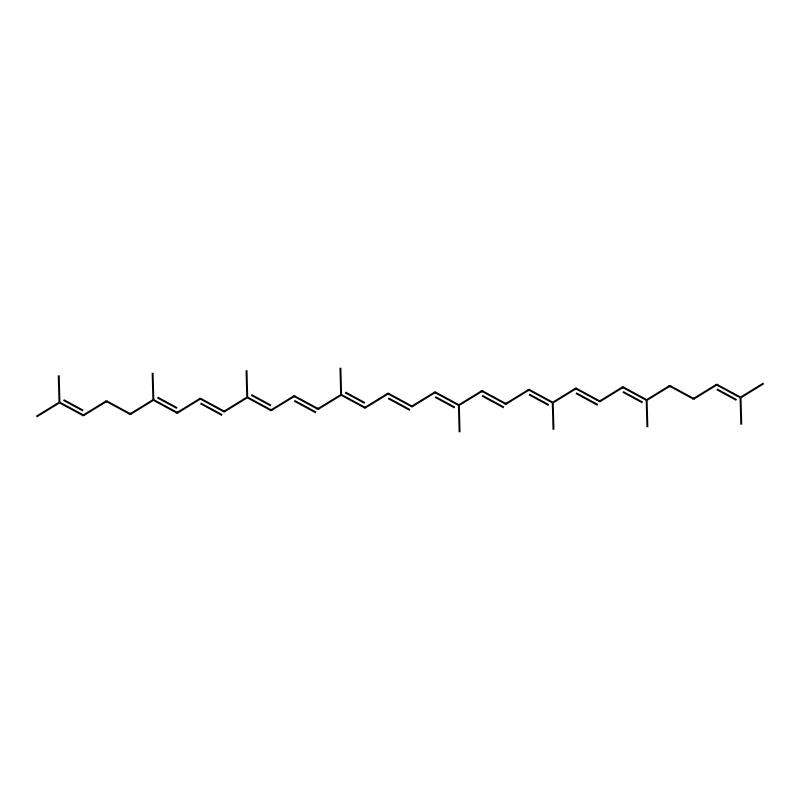Food Additive Standards
CAS No.:2783-94-0
Molecular Formula:C16H12N2NaO7S2
Molecular Weight:431.4 g/mol
Availability:
In Stock
CAS No.:16423-68-0
Molecular Formula:C20H8I4NaO5
Molecular Weight:858.9 g/mol
Availability:
In Stock
CAS No.:2353-45-9
Molecular Formula:C37H36N2NaO10S3
Molecular Weight:787.9 g/mol
Availability:
In Stock
CAS No.:57-13-6
Molecular Formula:CH4N2O
NH2CONH2
CH4N2O
NH2CONH2
CH4N2O
Molecular Weight:60.056 g/mol
Availability:
In Stock
CAS No.:502-65-8
Molecular Formula:C40H56
Molecular Weight:536.9 g/mol
Availability:
In Stock
CAS No.:6358-53-8
Molecular Formula:C18H16N2O3
Molecular Weight:308.3 g/mol
Availability:
In Stock





